molecular formula C19H23NO5 B4222284 methyl 2-{methyl[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate

methyl 2-{methyl[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate

Cat. No.: B4222284
M. Wt: 345.4 g/mol
InChI Key: DRFKUSDVSMOYBR-UHFFFAOYSA-N
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Description

Methyl 2-{methyl[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate is a structurally complex bicyclic ester characterized by a 2-oxabicyclo[2.2.1]heptane core. This scaffold features an oxygen atom integrated into the bridge (2-oxa), a ketone group at position 3, and three methyl substituents at positions 4, 7, and 5. The benzoate moiety is further functionalized with a methyl carbamate group at the ortho position, contributing to its steric and electronic profile.

The 2-oxabicyclo[2.2.1]heptane system is a hallmark of natural and synthetic compounds with diverse bioactivities, such as antimicrobial and anti-inflammatory properties. The oxygen bridge in this compound likely enhances polarity compared to non-oxygenated bicyclic analogs, influencing solubility and intermolecular interactions .

Properties

IUPAC Name

methyl 2-[methyl-(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-17(2)18(3)10-11-19(17,25-16(18)23)15(22)20(4)13-9-7-6-8-12(13)14(21)24-5/h6-9H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFKUSDVSMOYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)N(C)C3=CC=CC=C3C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common approach is the Diels-Alder reaction, which forms the bicyclic framework, followed by subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reagents and by-products, ensuring the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of different substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can be used as a building block for synthesizing more complex molecules.

  • Biology: Its derivatives may be explored for biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Potential use in drug development, particularly in designing new therapeutic agents.

  • Industry: Utilized in the production of advanced materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The pathways involved would be determined by the compound's interaction with these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents and core modifications, which significantly alter physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Features
Methyl 2-{methyl[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate C₁₉H₂₃NO₅ 357.39* 2-oxa bridge, 3-oxo, 4,7,7-trimethyl Enhanced polarity due to oxygen bridge; potential for hydrogen bonding
Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate [^4] C₁₉H₂₂BrNO₄ 408.29 Bromine at position 2, no oxygen bridge Increased steric bulk and lipophilicity; halogen-mediated bioactivity
Methyl-2-({[(1R,2S,4S)-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl]carbonyl}amino)benzoate [^3] C₁₉H₂₂BrNO₄ 408.29 Bromine at position 2, stereospecific substitutions Chirality may influence receptor binding; altered metabolic stability

*Calculated based on analogous structures due to absence of direct data.

Key Findings:

Impact of Oxygen Bridge vs. Bromine in analogs (e.g., ) increases molecular weight (~408 vs.

Steric and Electronic Effects :

  • Methyl groups at positions 4,7,7 contribute to steric hindrance in all analogs, possibly limiting enzymatic degradation .
  • The ketone at position 3 enables electrophilic interactions, a feature conserved across analogs, suggesting shared reactivity profiles .

Biological Implications: Brominated analogs may exhibit enhanced bioactivity due to halogen-bonding interactions with biological targets, a trait leveraged in antimicrobial and anticancer agents . The oxygen bridge in the target compound could favor interactions with polar residues in enzyme active sites, analogous to terpenoid-derived therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{methyl[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
methyl 2-{methyl[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate

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